molecular formula C22H27N7O B2584520 N-phenethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1049459-93-9

N-phenethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No. B2584520
CAS RN: 1049459-93-9
M. Wt: 405.506
InChI Key: UEORXCNXGHAJIZ-UHFFFAOYSA-N
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Description

N-phenethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research on related compounds has explored their molecular interactions with biological receptors. For instance, studies on cannabinoids have elucidated how certain piperazine derivatives bind to cannabinoid receptors, offering a framework for developing pharmacophore models for drug discovery (Shim et al., 2002). This research provides a foundation for understanding how N-phenethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide and similar compounds could interact with biological targets, informing their potential therapeutic applications.

Synthesis and Chemical Properties

The synthesis of novel compounds with specific functionalities, such as benzodifuranyl derivatives, highlights the chemical versatility of piperazine-based compounds. These synthesized compounds have been evaluated for their anti-inflammatory and analgesic properties, demonstrating the potential of piperazine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020). Such research underscores the relevance of exploring the synthesis and applications of N-phenethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide in developing new therapeutic agents.

Antimicrobial and Antitumor Applications

Investigations into the antimicrobial and antitumor potential of piperazine derivatives, including studies on their structure-activity relationships, have revealed promising applications in treating infectious diseases and cancer. For example, novel bis(pyrazole-benzofuran) hybrids containing piperazine linkers have shown potent bacterial biofilm inhibition and cytotoxic activities, suggesting their utility in addressing bacterial infections and tumor growth (Mekky & Sanad, 2020). This line of research indicates the potential for N-phenethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide to serve in antimicrobial and anticancer strategies.

Enzyme Inhibition for Disease Treatment

The exploration of enzyme inhibitors showcases another application of piperazine derivatives, with studies demonstrating their efficacy in inhibiting key enzymes involved in disease processes. For instance, the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives have illustrated their activity against drug-sensitive and resistant strains of tuberculosis, indicating their therapeutic potential in treating infectious diseases (Lv et al., 2017).

properties

IUPAC Name

4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-18-7-9-20(10-8-18)29-21(24-25-26-29)17-27-13-15-28(16-14-27)22(30)23-12-11-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEORXCNXGHAJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

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